N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide
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Overview
Description
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide is an intriguing organic molecule known for its diverse chemical reactivity and significant implications in various fields like medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is synthesized through multi-step organic reactions, starting from cyclohexanone and pyrazine. Typical conditions involve:
Step 1: Formation of cyclohexylamine from cyclohexanone.
Step 2: Reaction of cyclohexylamine with pyrazin-2-yloxy under nucleophilic substitution conditions.
Step 3: Synthesis of 1H-indole-2-carboxylic acid.
Step 4: Coupling of 1H-indole-2-carboxylic acid with the pyrazin-2-yloxycyclohexyl intermediate under amide bond formation conditions.
Industrial Production Methods: In an industrial setting, these reactions are often scaled up using continuous flow processes to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, typically using agents like hydrogen peroxide.
Reduction: Reduction reactions might involve the use of lithium aluminum hydride.
Substitution: It can undergo various substitution reactions, especially on the indole and pyrazine rings.
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products: The reactions typically yield derivatives with modifications on the indole or pyrazine rings, potentially leading to compounds with varied biological activities.
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a versatile building block for more complex molecules.
Biology: It has been studied for its potential use in biological assays as an enzyme inhibitor.
Medicine: N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide is a candidate in drug development for its possible anti-inflammatory and anti-cancer properties.
Industry: It’s used in the development of advanced materials, including polymers with specific functional properties.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism varies depending on the application. In medicinal chemistry, it’s thought to inhibit specific enzymes by binding to active sites, interfering with the biochemical pathways.
Comparison with Similar Compounds
Similar Compounds:
N-(cyclohexyl)-1H-indole-2-carboxamide: Similar backbone but lacking the pyrazin-2-yloxy group.
Pyrazin-2-yloxybenzene: Similar pyrazin-2-yloxy group but different core structure.
Uniqueness: N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide stands out due to its dual functional groups, allowing for versatile chemical reactivity and unique biological interactions compared to similar structures.
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Properties
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(17-11-13-3-1-2-4-16(13)23-17)22-14-5-7-15(8-6-14)25-18-12-20-9-10-21-18/h1-4,9-12,14-15,23H,5-8H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZCJXFQWJJPDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=CC=CC=C3N2)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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